molecular formula C24H17ClN2O4 B14088403 7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088403
M. Wt: 432.9 g/mol
InChI Key: DAGBMANEPOBDFA-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl and pyridinylmethyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially

Properties

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O4/c1-30-17-6-2-5-15(10-17)21-20-22(28)18-11-16(25)7-8-19(18)31-23(20)24(29)27(21)13-14-4-3-9-26-12-14/h2-12,21H,13H2,1H3

InChI Key

DAGBMANEPOBDFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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